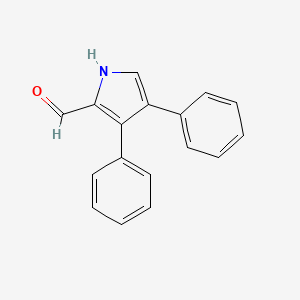![molecular formula C11H16OSi B14323464 3-[Dimethyl(phenyl)silyl]propanal CAS No. 106484-73-5](/img/structure/B14323464.png)
3-[Dimethyl(phenyl)silyl]propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Dimethyl(phenyl)silyl]propanal is an organosilicon compound characterized by the presence of a silyl group attached to a propanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Dimethyl(phenyl)silyl]propanal typically involves the reaction of a phenylsilane derivative with a suitable aldehyde. One common method includes the hydrosilylation of allylbenzene with dimethylphenylsilane in the presence of a platinum catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 3-[Dimethyl(phenyl)silyl]propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
Oxidation: 3-[Dimethyl(phenyl)silyl]propanoic acid
Reduction: 3-[Dimethyl(phenyl)silyl]propanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-[Dimethyl(phenyl)silyl]propanal finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and drug discovery.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[Dimethyl(phenyl)silyl]propanal involves its interaction with various molecular targets. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The aldehyde group is reactive and can form intermediates that facilitate further reactions. The molecular pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
3-[Trimethylsilyl]propanal: Similar structure but with a trimethylsilyl group instead of a dimethyl(phenyl)silyl group.
3-[Dimethyl(phenyl)silyl]butanal: Similar structure but with an additional carbon in the aldehyde chain.
3-[Dimethyl(phenyl)silyl]propanol: The reduced form of 3-[Dimethyl(phenyl)silyl]propanal.
Uniqueness: this compound is unique due to the presence of the phenyl group attached to the silicon atom, which can influence its reactivity and stability. This structural feature distinguishes it from other silyl derivatives and can impart specific properties that are valuable in various applications.
Properties
CAS No. |
106484-73-5 |
|---|---|
Molecular Formula |
C11H16OSi |
Molecular Weight |
192.33 g/mol |
IUPAC Name |
3-[dimethyl(phenyl)silyl]propanal |
InChI |
InChI=1S/C11H16OSi/c1-13(2,10-6-9-12)11-7-4-3-5-8-11/h3-5,7-9H,6,10H2,1-2H3 |
InChI Key |
LULMCNHAQAVYHT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCC=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



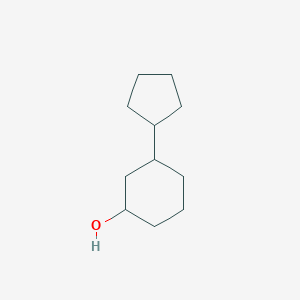

![3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one](/img/structure/B14323405.png)

![1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14323415.png)
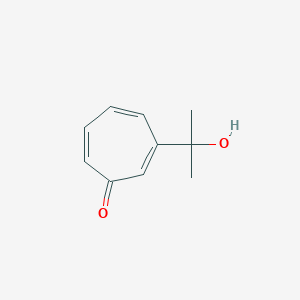
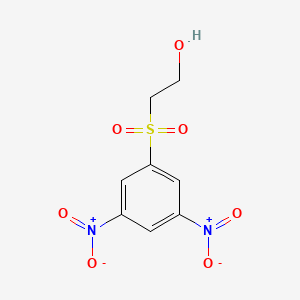
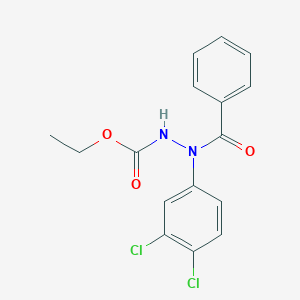

![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)
![3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14323454.png)
